3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate

Catalog No.
S12484123
CAS No.
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olat...

Product Name

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate

IUPAC Name

3-(2-propan-2-ylphenyl)oxadiazol-3-ium-5-olate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-8(2)9-5-3-4-6-10(9)13-7-11(14)15-12-13/h3-8H,1-2H3

InChI Key

VBCYRUMYXULLGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1[N+]2=NOC(=C2)[O-]

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is a chemical compound with the molecular formula C11H12N2O2C_{11}H_{12}N_{2}O_{2} and a molecular weight of 204.22 g/mol. It features a unique oxadiazole ring structure, which is characterized by the presence of nitrogen atoms within the five-membered ring. The compound's IUPAC name reflects its structural complexity, indicating the presence of an isopropyl group attached to a phenyl ring and an oxadiazolium moiety. The compound is primarily utilized for research purposes and is not intended for therapeutic applications.

The chemical behavior of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate can be explored through various reactions typical of oxadiazole derivatives. These may include:

  • Nucleophilic Substitution: The oxadiazole nitrogen can participate in nucleophilic attacks, leading to substitutions at the carbon atoms adjacent to the nitrogen.
  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where electrophiles can replace hydrogen atoms on the aromatic ring.
  • Deprotonation: The oxadiazolium ion can be deprotonated to form the corresponding oxadiazol-5-olate, which can further participate in various reactions as a nucleophile.

Research into the biological activity of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate has indicated potential pharmacological properties. Compounds containing oxadiazole moieties are often investigated for their anti-inflammatory, antimicrobial, and anticancer activities. Specific studies may reveal its interaction with biological targets and pathways, contributing to understanding its therapeutic potential.

The synthesis of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves:

  • Starting Materials: Utilizing appropriate starting materials such as isopropylphenol and suitable nitrogen sources.
  • Reagents: Common reagents include dehydrating agents or coupling agents that facilitate the formation of the oxadiazole ring.
  • Reaction Conditions: Reactions are often conducted under controlled temperatures and atmospheres (e.g., inert gas) to optimize yield and purity.

For example, one potential synthetic route might involve reacting an appropriate phenolic compound with hydrazine derivatives under acidic conditions to form the oxadiazole structure.

The applications of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate span various fields:

  • Research: Used in chemical research for studying reaction mechanisms and properties of heterocyclic compounds.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity.
  • Material Science: Investigated for use in polymer chemistry or as a precursor for novel materials.

Interaction studies involving 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate focus on its binding affinity and reactivity with biological macromolecules such as proteins or nucleic acids. These studies help elucidate its mechanism of action and potential side effects when used in biological systems.

Several compounds share structural similarities with 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(2-Methylpropyl)oxadiazol-3-iumC6H11N2O+C_{6}H_{11}N_{2}O^{+}Contains a methylpropyl group; simpler structure
3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)propionic acidC8H12N2OC_{8}H_{12}N_{2}ODifferent oxadiazole isomer; includes carboxylic acid functionality
5-(4-Methylphenyl)-1,2,4-triazoleC10H10N4C_{10}H_{10}N_{4}Related triazole structure; different heterocyclic system

Uniqueness

What makes 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate unique among these compounds is its specific arrangement of substituents on the oxadiazole ring and the presence of the isopropyl group on the phenyl moiety. This configuration may influence its reactivity and biological activity differently compared to other similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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